streptozocin

Description

Streptozocin is a unique antineoplastic agent used to treat metastatic pancreatic islet cell carcinoma. Streptozocin has been associated with a high rate of serum enzyme elevation during therapy and to rare instances of severe, clinically apparent acute liver injury.

Streptozocin is a methylnitrosourea antineoplastic antibiotic isolated from the bacterium Streptomyces achromogenes. Streptozocin alkylates DNA, forming inter-strand DNA cross-links and inhibiting DNA synthesis. Due to its glucose moiety, this agent is readily taken up by pancreatic beta cells, inducing diabetes mellitus at high concentrations. Unlike other nitrosoureas, streptozocin causes little myelosuppression. (NCI04)

An antibiotic that is produced by Stretomyces achromogenes. It is used as an antineoplastic agent and to induce diabetes in experimental animals.

Structure

3D Structure

Properties

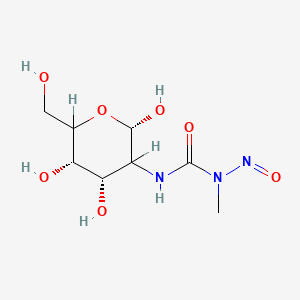

IUPAC Name |

1-methyl-1-nitroso-3-[(2S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3?,4?,5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJLQEPLLKMAKR-FEQHFJGESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)NC1[C@@H]([C@@H](C(O[C@@H]1O)CO)O)O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic., Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |

Source

|

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), SOL IN WATER, LOWER ALCOHOLS & KETONES., SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |

Source

|

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V17 338 | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V17 338 | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL, PALE-YELLOW CRYSTALS, Ivory-colored crystalline powder | |

CAS No. |

18883-66-4 |

Source

|

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Streptozocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STREPTOZOTOCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °F (Decomposes) (NTP, 1992) |

Source

|

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | STREPTOZOCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical Context and Discovery of Streptozotocin

Identification as an Antibiotic Agent

Initially, streptozotocin (B1681764) was recognized for its antibiotic properties wikipedia.orgmdpi.comdrugbank.comresearchgate.net. It was identified as a new antibacterial antibiotic in the late 1960s humanjournals.com. STZ is classified as a natural glucosamine (B1671600) nitrosourea (B86855) antibiotic fermentek.com. It exhibits broad-spectrum antibiotic activity mdpi.comresearchgate.netmdpi.com. The mechanism of its bactericidal action involves alkylating DNA and inhibiting DNA synthesis in bacterial cells, with a specific interaction leading to DNA degradation drugbank.comfishersci.ca.

Early Research Paradigms and Diabetogenic Action Elucidation

The discovery of streptozotocin's selective toxicity to pancreatic beta cells quickly led to its adoption as a tool for inducing diabetes in experimental animals wikipedia.orghumanjournals.comkarger.comresearchgate.netnih.govnih.govnih.govdovepress.commedsci.org. The diabetogenic action of STZ was first reported in 1963 nih.govdovepress.commedsci.orgjetir.org. This property allowed researchers to create animal models exhibiting hyperglycemia due to insulin (B600854) deficiency caused by beta-cell destruction wikipedia.orgresearchgate.netdovepress.commedsci.org.

Early research paradigms focused on understanding the mechanism by which STZ damaged beta cells and induced a diabetic state. Studies in rats demonstrated that a single intravenous injection of STZ resulted in a dose-dependent diabetogenic response, characterized by increased serum glucose and urine volume, and a significant decrease in serum and pancreatic insulin levels nih.gov. For instance, doses between 45 and 65 mg/kg in Wistar rats were shown to decrease insulin levels by more than tenfold nih.gov.

Detailed research findings from early studies provided insights into the cellular effects of STZ. It was understood that STZ, as an alkylating agent belonging to the nitrosourea class, caused damage to DNA wikipedia.orgdrugbank.comkarger.comimpactfactor.orgnih.govjetir.orgbiologists.com. This DNA damage was considered a primary mechanism of its toxicity wikipedia.orgmdpi.comdrugbank.comkarger.comnih.govjetir.org. Early studies also suggested that other mechanisms might contribute to its cytotoxic effects wikipedia.orgmdpi.comdrugbank.com. The N7-position of guanine (B1146940) was identified as a frequently alkylated site in DNA by STZ mdpi.combiologists.com.

Research also explored the timeline of STZ-induced damage and the resulting metabolic changes. Experiments in rats indicated that hyperglycemia was observed within 48 hours after administration of STZ oup.com. Microscopic examinations performed 48 hours after injection revealed pyknosis, degranulation, and marked degeneration of beta cells, with only a small number of alpha cells being affected scielo.br. Metabolic alterations were typically found in animals treated with STZ 3 to 5 days prior scielo.br.

Early paradigms for inducing diabetes in rodents involved administering STZ through a single high dose, which aimed to cause rapid and complete beta-cell necrosis and diabetes within 48 hours researchgate.netmedsci.org. However, later research in the 1970s explored the use of multiple low doses of STZ, administered on consecutive days, which resulted in a delayed onset of hyperglycemia and was suggested to involve immune responses in the pancreatic islets mdpi.comresearchgate.net.

The use of STZ in early research established it as a crucial chemical agent for creating experimental models of both type 1 and, with modifications like co-administration with nicotinamide (B372718) or specific dietary regimens, type 2 diabetes impactfactor.orgnih.govdovepress.commedsci.orgipinnovative.com. These models became invaluable for studying diabetes mechanisms and evaluating potential antidiabetic therapies researchgate.netdovepress.comjetir.orgipinnovative.com.

Pancreatic Insulin Content 24 hours After IV STZ Injection in Rats (Example Data from Early Research Paradigms)

| STZ Dose (mg/kg) | Pancreatic Insulin Content (% of Control) | Reference (Illustrative) |

| 20 | ~100 (7 days after injection) | Junod et al., 1969 nih.gov |

| Higher Doses | Progressively Decreased | Junod et al., 1969 nih.gov |

Mechanisms of Streptozotocin Action on Cellular Systems

Cellular Uptake and Specificity

The selective targeting of certain cell types by streptozotocin (B1681764) is largely determined by its cellular uptake mechanisms.

Role of Glucose Transporter 2 (GLUT2)

Streptozotocin's structural similarity to glucose is a key factor in its cellular entry. It is selectively transported into cells, particularly pancreatic beta cells, via the glucose transporter 2 (GLUT2) wikipedia.orgscirp.orgmdpi.comcaymanchem.com. GLUT2 is a low-affinity glucose transporter predominantly expressed in the pancreas, liver, and kidney physiology.org. This preferential recognition and transport by GLUT2 contribute significantly to streptozotocin's targeting of beta cells wikipedia.orgmdpi.com. Studies using 14C-labeled streptozotocin have demonstrated its preferential uptake by islet beta cells mdpi.com. Cells that express the GLUT2 transporter are significantly more susceptible to streptozotocin's cytotoxicity compared to control cells mdpi.com. Conversely, insulin-producing cells that lack GLUT2 expression are resistant to streptozotocin toxicity and only become vulnerable when GLUT2 expression is induced nih.govphysiology.orgbiorxiv.org.

Differential Susceptibility across Cell Types

The differential expression levels of GLUT2 across various cell types contribute to their varying susceptibility to streptozotocin. Pancreatic beta cells, with their relatively high levels of GLUT2, are particularly vulnerable wikipedia.org. However, other cells expressing GLUT2, such as hepatocytes (liver cells) and renal tubular cells (kidney cells), are also susceptible to streptozotocin-induced damage nih.govimpactfactor.org. This explains observations of renal and liver damage in experimental animals treated with streptozotocin nih.gov.

Species differences in susceptibility to streptozotocin toxicity have also been noted researchgate.netmdpi.com. For instance, rats, mice, dogs, pigs, and monkeys appear highly susceptible, while rabbits are relatively resistant, requiring higher doses for similar effects mdpi.com. Human islet beta cells can take up streptozotocin and exhibit cytotoxicity, but they have been noted to be less sensitive than rodent beta cells mdpi.com. This resistance in human beta cells is attributed, in part, to lower constitutive expression levels of the GLUT2 transporter nih.govoup.com.

Differential cytotoxicity may also be linked to variations in streptozotocin's metabolic activation and detoxification, as well as cellular redox homeostasis and mitochondrial bioenergetics in specific cell types impactfactor.orgnih.gov.

Mechanisms of Resistance in Certain Cell Lines

Resistance to streptozotocin-induced cytotoxicity has been reported in certain cancer cell lines mdpi.comaacrjournals.org. While the precise mechanisms are not fully clear, several factors are implicated. In some tumor lines, resistance can be linked to DNA repair mechanisms, such as the activity of O6-alkyltransferase nih.gov. This enzyme plays a role in repairing DNA damage caused by alkylating agents like streptozotocin nih.gov.

Other potential factors contributing to resistance may include the activity of 3-methyladenine (B1666300) DNA glycosylase, the induction and repair kinetics of single-stranded DNA breaks, and increased topoisomerase II activity nih.gov. Genetically engineered cell lines, such as Betacyte (derived from HepG2 cells), which exhibit general resistance to streptozotocin, are used to investigate these resistance mechanisms mdpi.com. Lymphocytes, such as CD8+ and B cells, show high susceptibility to streptozotocin in vitro, while regulatory T cells (Tregs) are partially resistant; this effect is not mediated via the GLUT2 transporter, suggesting alternative uptake pathways in these cells diabetesjournals.org.

Molecular Mechanisms of Cytotoxicity

Once inside the cell, streptozotocin exerts its cytotoxic effects through several molecular mechanisms, with DNA damage being a primary pathway scirp.orgmdpi.com.

DNA Damage Pathways

Streptozotocin is an alkylating agent, and its ability to modify DNA is a key contributor to its toxicity wikipedia.orgmdpi.comnih.gov.

Alkylation of DNA

The methylnitrosourea moiety of streptozotocin is responsible for its DNA alkylating activity nih.govimpactfactor.org. Streptozotocin can directly methylate DNA, leading to the formation of methylated purines such as 7-methylguanine, O6-methylguanine, 3-methyladenine, and 7-methyladenine (B1664200) aacrjournals.org. This alkylation primarily occurs at the O6 position of guanine (B1146940) nih.gov.

DNA alkylation by streptozotocin results in DNA damage, including DNA strand breaks sigmaaldrich.comresearchgate.net. This damage triggers cellular repair mechanisms, notably the activation of the nuclear enzyme poly(ADP-ribose) synthetase (PARP) caymanchem.comnih.govoup.com. PARP utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate during the DNA repair process nih.gov. Excessive activation of PARP in response to extensive DNA damage can lead to a significant depletion of cellular NAD+ and consequently ATP stores, ultimately contributing to cellular dysfunction and death caymanchem.comnih.govbiorxiv.orgimpactfactor.orgfrontiersin.org. While streptozotocin also methylates cytoplasmic proteins, the methylation of DNA is considered a major factor in beta cell necrosis nih.govbiorxiv.org. Inhibitors of PARP, such as nicotinamide, have been shown to reduce the toxicity of streptozotocin in experimental settings, supporting the role of NAD+ depletion in its cytotoxic mechanism mdpi.comnih.govimpactfactor.org.

DNA damage induced by streptozotocin can also activate pathways such as the p53 pathway, leading to cell-cycle arrest, apoptosis, or DNA repair frontiersin.orgresearchgate.net.

Methylation of Guanine at O6 Position

A key mechanism of STZ involves the alkylation of DNA. The methylnitrosourea moiety of STZ has DNA methylating activity. nih.gov Streptozotocin preferentially methylates DNA, particularly at the O6 position of guanine. nih.govpsu.edunih.gov This O6-methylguanine (O6-mG) adduct is considered a potent cytotoxic DNA lesion. psu.edu O6-mG disrupts the normal hydrogen bonding with cytosine, and during DNA synthesis, it tends to mispair with thymidine, leading to G to A point mutations in subsequent replication cycles. psu.edu While O6-mG is a significant adduct, STZ also induces the formation of other methylated bases, such as N-7-methylguanine (N7-MeG) and 3-methyladenine (3-MeA), although typically to a lesser extent than N7-MeG. nih.govbioscientifica.com N7-MeG is often the predominant adduct formed. researchgate.net

Induction of DNA Strand Breaks and Adducts

Streptozotocin is highly genotoxic, inducing various types of DNA damage, including DNA strand breaks and adducts. researchgate.netresearchgate.netmdpi.com STZ directly methylates DNA, and this alkylating action can lead to DNA strand breaks. researchgate.netd-nb.infoconicet.gov.ar DNA strand breaks can also be induced indirectly through the process of excision repair, where enzymes cut the damaged DNA at the site of adducts. bioscientifica.com Free radicals generated during STZ decomposition and metabolism are also implicated in causing DNA damage, including fragmentation. researchgate.netresearchgate.netgriffith.edu.auresearchgate.net Besides methylation, STZ can also react with the phosphate (B84403) backbone of DNA, resulting in the formation of phosphotriesters. mdpi.com These lesions are reported to be slowly repaired or not repaired at all. mdpi.com DNA lesions produced by STZ include single-strand breaks, double-strand breaks, covalent adducts, and alkali-labile sites. researchgate.netpatsnap.com

Chromosomal Aberrations

Streptozotocin's genotoxic effects extend to the chromosomal level, inducing chromosomal aberrations (CAs) and sister-chromatid exchanges (SCEs) in mammalian and insect cells. researchgate.netresearchgate.netresearchgate.netlongdom.org The DNA strand breaks resulting from STZ's alkylating action can lead to chromosomal rearrangements. researchgate.net Studies have shown that STZ induces a significant and dose-dependent increase in the yield of CAs and SCEs. researchgate.net The types of chromosomal aberrations observed can include chromatid gaps and breaks, chromosome gaps, fragments, deletions, and endomitosis. longdom.org Free radicals are suggested to be involved in the induction of CAs by STZ, as the addition of metal chelating agents can prevent their formation. researchgate.netlongdom.org The induction of CAs and SCEs by STZ may occur through different mechanisms. researchgate.net STZ can induce both chromatid- and chromosome-type aberrations. conicet.gov.ar

Interference with DNA Synthesis and Replication

Streptozotocin inhibits DNA synthesis in both bacterial and mammalian cells. researchgate.netdrugbank.commedchemexpress.com The formation of DNA adducts and strand breaks by STZ interferes with DNA replication. researchgate.netmedchemexpress.com The presence of O6-mG adducts can slow down DNA polymerase during synthesis. psu.edu Severe DNA damage induced by STZ can lead to cell death, which can manifest as apoptosis or necrosis. researchgate.net While STZ inhibits cell proliferation, the exact level needed to inhibit precursor incorporation into DNA or inhibit enzymes involved in DNA synthesis is considerably lower than that required for cell proliferation inhibition. drugbank.com Studies have shown that STZ treatment can lead to an accumulation of cells in the second cycle, indicating the induction of a cell cycle arrest in some cell lines. nih.gov

Poly(ADP-Ribose) Polymerase (PARP) Activation

DNA damage induced by streptozotocin, particularly DNA strand breaks, leads to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). bioscientifica.comnih.govpnas.orgnih.govresearchgate.net PARP is activated by DNA fragments and plays a role in DNA repair, specifically the base excision repair process. nih.gov However, with excessive DNA damage caused by STZ, PARP becomes highly activated. nih.gov This overactivation is a major contributor to the cytotoxic effects of STZ, particularly in pancreatic beta cells. nih.govpnas.orgresearchgate.net

Consequent Depletion of NAD+

PARP utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer ADP-ribose groups to acceptor proteins in the nucleus. nih.govpnas.org The hyperactivation of PARP in response to extensive DNA damage by STZ leads to a rapid and critical depletion of cellular NAD+. researchgate.netnih.govpnas.orgnih.govnih.gov This depletion of NAD+ is considered a key event in STZ-induced beta cell death. bioscientifica.comnih.govpnas.orgnih.govoup.com Inhibitors of PARP, such as nicotinamide, can prevent this depletion of NAD+ and attenuate STZ-induced diabetes in animal models. d-nb.inforesearchgate.netnih.govpnas.orgnih.gov

Reactive Species Generation and Oxidative Stress

STZ-induced cytotoxicity is mediated, at least in part, by the increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS) production, leading to oxidative stress and mitochondrial dysfunction. mdpi.comnih.govresearchgate.net This oxidative stress can overwhelm the cell's antioxidant defense mechanisms. researchgate.net

Production of Nitric Oxide (NO)

Streptozotocin has been implicated in the production of nitric oxide (NO), a key reactive nitrogen species involved in various physiological and pathological processes. humanjournals.commdpi.comnih.govscielo.br

Nitric Oxide Donor Properties of Streptozotocin

STZ contains a nitroso moiety, which is believed to enable it to act as a nitric oxide donor. humanjournals.comnih.govscbt.com This property allows for the potential liberation of NO through enzymatic or chemical activation processes. scbt.com Studies have shown that STZ can generate nitrite (B80452) and nitrate, stable oxidation products of NO, when dissolved in buffer and irradiated with light. nih.gov Light-independent NO generation can also occur in acidic conditions, augmented by increasing acidity. nih.gov This suggests that STZ can release NO through processes analogous to those of other NO-releasing compounds. nih.gov

Inhibition of Aconitase Activity by Nitric Oxide

Nitric oxide generated by or in response to STZ can inhibit the activity of aconitase, a crucial enzyme in the citric acid cycle located in the mitochondria. nih.govmdpi.comnih.govnih.gov Aconitase is an iron-sulfur enzyme, and its inhibition by NO contributes to mitochondrial dysfunction. nih.govnih.gov This inhibition has been observed in isolated pancreatic islets treated with STZ. nih.gov ROS-sensitive mitochondrial aconitase activity was markedly inhibited after STZ treatment in HepG2 cells, suggesting increased oxidative stress in STZ-induced mitochondrial toxicity. mdpi.comnih.govresearchgate.net

Effects on Guanylyl Cyclase and cGMP Formation

Streptozotocin has been shown to increase the activity of guanylyl cyclase and the formation of cyclic guanosine (B1672433) monophosphate (cGMP), which are characteristic actions associated with nitric oxide signaling. nih.govhumanjournals.comnih.gov Soluble guanylyl cyclase (sGC) is a key enzyme in the NO signaling pathway, catalyzing the synthesis of cGMP upon binding of NO to its heme group. ahajournals.org An increase in myocardial cGMP content has been observed in models of cardiac dysfunction associated with increased NO production. physiology.org While NO-sGC-cGMP signaling is involved in various cellular processes, including vasorelaxation, its modulation by STZ-derived NO can contribute to cellular dysfunction. ahajournals.orgresearchgate.nettandfonline.com

Context-Dependent Nitric Oxide Generation in Vitro and In Vivo

The generation of nitric oxide from streptozotocin can be context-dependent, with variations observed between in vitro and in vivo settings, as well as depending on the dosage regimen. Some in vitro studies have demonstrated NO production from STZ. researchgate.netnih.gov However, some in vivo studies using multiple low doses or a single high dose of STZ in rats did not find evidence of increased NO production at the islet level, based on measurements of nitrite/nitrate levels and iNOS activity. researchgate.netnih.gov This suggests that the direct generation of NO from the STZ molecule in vivo might not be the primary mechanism in all contexts of STZ administration, or that the kinetics and localization of NO release differ. Despite some conflicting findings regarding direct NO generation from STZ in vivo, increased inducible nitric oxide synthase (iNOS) expression and elevated NO levels have been reported in tissues like the pancreas and myocardium in STZ-induced diabetes, suggesting an indirect pathway of NO production in response to STZ-induced damage. scielo.broup.comscielo.br

Generation of Reactive Oxygen Species (ROS)

Streptozotocin treatment leads to the generation of reactive oxygen species (ROS), contributing significantly to oxidative stress. mdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govscielo.brresearchgate.netnih.gov ROS production in STZ-induced conditions can arise from several sources and mechanisms. One proposed mechanism involves the activation of poly ADP-ribosylation due to DNA damage caused by STZ alkylation. nih.gov This process can lead to the depletion of cellular NAD+ and ATP. humanjournals.comnih.gov Enhanced ATP dephosphorylation can supply substrates for xanthine (B1682287) oxidase, resulting in the formation of superoxide (B77818) radicals. nih.gov Superoxide radicals can then undergo dismutation to hydrogen peroxide, and in the presence of transition metals, highly reactive hydroxyl radicals can be formed via the Fenton reaction. nih.govscielo.br

Increased ROS production has been observed in various tissues, including the pancreas, liver, kidney, and brain, in STZ-induced diabetic rats. researchgate.net Mitochondrial ROS formation, in particular, appears to be significantly increased. researchgate.net Studies in HepG2 cells treated with STZ have shown a dose- and time-dependent increase in ROS production. researchgate.net For example, treatment with 10 mM STZ for 48 hours resulted in a marked increase (4-fold) in ROS production in HepG2 cells. researchgate.net

Table 1: Effect of STZ Treatment on ROS Production in HepG2 Cells

| STZ Concentration (mM) | Treatment Duration (h) | Fold Increase in ROS Production |

| 1 | 24 | Not significantly increased researchgate.net |

| 10 | 24 | Not significantly increased researchgate.net |

| 10 | 48 | ~4-fold increase researchgate.net |

The generation of ROS, along with RNS, contributes to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death. nih.govscielo.brresearchgate.net

Superoxide Radical Formation

Streptozocin (B7790348) contributes to the formation of superoxide radicals (O₂•⁻) through several pathways. One mechanism involves the depletion of cellular NAD+ and ATP following DNA alkylation and subsequent activation of poly ADP-ribosylation researchgate.netnih.gov. The enhanced dephosphorylation of ATP provides a substrate for xanthine oxidase, an enzyme that can generate superoxide radicals nih.govscirp.org. Studies using electron spin resonance (ESR) spectroscopy have shown that streptozocin can enhance the generation of superoxide radicals in a xanthine oxidase system nih.gov. Additionally, mitochondrial dysfunction induced by streptozocin can lead to increased ROS formation, including superoxide, due to altered electron flow through the respiratory complexes mdpi.comujms.net.

Alterations in Antioxidant Systems

Streptozocin significantly impacts cellular antioxidant defense systems, exacerbating oxidative damage.

Glutathione (B108866) Redox Metabolism Dysfunction

Streptozocin treatment has been shown to adversely affect glutathione (GSH)-dependent antioxidant metabolism mdpi.comnih.gov. This includes a reduction in the concentration of reduced glutathione (GSH), which is a crucial non-enzymatic antioxidant mdpi.comd-nb.infonih.gov. The ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) is a key indicator of cellular redox status, and a decrease in this ratio signifies increased oxidative stress d-nb.info. Streptozocin can lead to a reduced mitochondrial GSH pool, potentially due to inhibited recycling of oxidized glutathione resulting from the inhibition of mitochondrial GSH-reductase enzyme mdpi.com.

Inhibition of Antioxidant Enzyme Activity

Streptozocin can inhibit the activity of various antioxidant enzymes that are critical for detoxifying reactive oxygen species. Studies have observed decreased activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT) in streptozocin-induced diabetic models scielo.brscispace.com. These enzymes are responsible for converting superoxide radicals to hydrogen peroxide (SOD) and subsequently breaking down hydrogen peroxide into water and oxygen (CAT) scielo.br. Inhibition of these enzymes compromises the cell's ability to neutralize ROS, contributing to oxidative stress nih.govscispace.com. Furthermore, inhibition of glutathione S-transferase (GST), an enzyme involved in conjugating glutathione to various substrates for detoxification, has also been observed after streptozocin treatment mdpi.com.

Mitochondrial Dysfunction

Impairment of Mitochondrial Bioenergetics

Streptozocin treatment leads to compromised mitochondrial bioenergetics, affecting the cell's ability to produce ATP through oxidative phosphorylation mdpi.comnih.govijper.orgnih.gov. This impairment is evidenced by a reduction in mitochondrial membrane potential and inhibition of the activities of the respiratory chain complexes mdpi.commdpi.com. Specifically, significant inhibition in the activity of Complex I (NADH: ubiquinone oxidoreductase) and marked inhibition of Complex IV (cytochrome c oxidase), the terminal respiratory enzyme, have been reported mdpi.commdpi.com. The inhibition of these complexes disrupts the electron transport chain, reducing ATP synthesis and increasing the leakage of electrons, which further contributes to the generation of superoxide radicals mdpi.commdpi.comujms.net. Aconitase, a ROS-sensitive mitochondrial matrix enzyme, also shows significantly decreased activity following streptozocin treatment, suggesting increased oxidative stress within the mitochondria mdpi.comnih.govmdpi.com.

Inhibition of Respiratory Enzymes

Streptozotocin has been shown to induce mitochondrial dysfunction, including the inhibition of mitochondrial respiratory enzymes. Studies in Rin-5F pancreatic beta-cells and HepG2 human hepatoma cells have demonstrated that STZ treatment leads to a significant inhibition of the activities of mitochondrial respiratory chain complexes. nih.govnih.govmdpi.comresearchgate.netkarger.com Specifically, inhibition of Complex I, Complex II/III, and Complex IV has been observed following STZ exposure. nih.govmdpi.comresearchgate.net This inhibition of the electron transport chain compromises mitochondrial bioenergetics and results in decreased ATP production. nih.govnih.govmdpi.comresearchgate.net The mitochondria appear to be a highly sensitive target for STZ toxicity. mdpi.comresearchgate.net

Data on the effect of STZ on mitochondrial respiratory enzyme activity:

| Mitochondrial Complex | Effect of STZ Treatment | Observed In | Source |

| Complex I | Inhibited | Rin-5F cells, HepG2 cells | nih.govnih.govmdpi.comresearchgate.net |

| Complex II/III | Inhibited | Rin-5F cells | nih.govnih.gov |

| Complex IV | Inhibited | Rin-5F cells, HepG2 cells | nih.govnih.govmdpi.comresearchgate.net |

| Aconitase | Inhibited (ROS-sensitive) | HepG2 cells | mdpi.comresearchgate.net |

Interference with Pyridine (B92270) Nucleotide Metabolism (NAD/NADH)

A significant mechanism of STZ action involves interference with pyridine nucleotide metabolism, particularly the depletion of NAD⁺. t3db.canih.govdrugbank.comoup.comresearchgate.net STZ-induced DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP) as part of the cellular DNA repair mechanism. nih.govoup.comresearchgate.netoup.com The overactivation of PARP consumes large amounts of NAD⁺, leading to its depletion within the cell. nih.govoup.comresearchgate.netoup.comnih.gov This depletion of NAD⁺ consequently affects the cellular energy stores, including ATP levels, as NAD⁺ is crucial for ATP synthesis through oxidative phosphorylation. nih.govoup.comresearchgate.netnih.gov Maintaining adequate NAD⁺ levels is critical for mitochondrial bioenergetic efficiency. ahajournals.org Inhibitors of PARP, such as nicotinamide, have been shown to prevent NAD⁺ depletion and protect against STZ-induced cell death. nih.govresearchgate.net

Data on the impact of STZ on NAD⁺/NADH:

| Molecule | Effect of STZ Treatment | Consequence | Source |

| NAD⁺ | Depleted | Impaired ATP synthesis, activates PARP | nih.govoup.comresearchgate.netoup.comnih.gov |

| NADH | Ratio altered (decreased NAD⁺/NADH) | Potential pseudohypoxia, affects redox balance | nih.govmdpi.com |

Inhibition of Gluconeogenesis-Related Enzymes

While the primary focus of STZ toxicity is on beta-cells, research indicates that STZ can also interfere with enzymes involved in gluconeogenesis, particularly in the liver. t3db.cadrugbank.com Gluconeogenesis is the metabolic pathway that produces glucose from non-carbohydrate precursors. Studies in STZ-induced diabetic rats have shown altered activity of key gluconeogenic enzymes. tandfonline.comresearchgate.netnih.govwjgnet.com For example, some studies report increased activities of gluconeogenic enzymes like glucose-6-phosphatase (G-6-Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver of diabetic rats, contributing to hyperglycemia. tandfonline.comresearchgate.netnih.govwjgnet.com Although STZ's direct mechanism of inhibiting these enzymes might not be as pronounced as its effects on beta-cells, the metabolic state induced by STZ-mediated beta-cell destruction influences hepatic glucose metabolism. tandfonline.com

Data on the activity of gluconeogenic enzymes in STZ-induced diabetes:

| Enzyme | Observed Activity in STZ-induced Diabetic Rats | Source |

| Glucose-6-phosphatase (G-6-Pase) | Increased | tandfonline.comresearchgate.netnih.govwjgnet.com |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Increased | tandfonline.comresearchgate.netnih.govwjgnet.com |

| Fructose 1,6-bisphosphatase | Increased | tandfonline.com |

Formation of Methylcarbonium Ions and Intracellular Molecular Binding

A key aspect of streptozotocin's mechanism of action is the formation of reactive methylcarbonium ions. t3db.canih.govdrugbank.comresearchgate.netmedicinesfaq.com This occurs after STZ enters the cell, where it can spontaneously decompose. mdpi.com The methylcarbonium ions are highly reactive electrophiles that can alkylate or bind covalently with various intracellular molecular structures. t3db.canih.govdrugbank.commedicinesfaq.com This includes critical biomolecules such as nucleic acids (DNA and RNA) and proteins. t3db.camdpi.comnih.govdrugbank.com Alkylation of DNA, particularly at the O⁶ position of guanine, is a significant event leading to DNA damage and fragmentation. mdpi.comnih.gov This DNA alkylating activity of the methylnitrosourea moiety is considered a primary cause of STZ's genotoxic effects. nih.govnih.gov The resulting DNA damage triggers the DNA repair mechanisms, including the activation of PARP, which, as mentioned earlier, contributes to NAD⁺ depletion. nih.govoup.comresearchgate.netoup.com

Modes of Beta-Cell Death Induction

Streptozotocin induces beta-cell death through both apoptotic and necrotic pathways, with the predominant mode often depending on the dose and duration of exposure. nih.govnih.govscielo.br

Apoptosis Induction

Apoptosis, or programmed cell death, is a significant mode of beta-cell death induced by streptozotocin, particularly at lower doses or with multiple low-dose administration regimens. nih.govnih.govnih.govscielo.brspandidos-publications.complos.orgresearchgate.net STZ-induced DNA damage is a major trigger for apoptosis. nih.govnih.govspandidos-publications.com The DNA alkylation and subsequent fragmentation activate signaling pathways that lead to the execution of the apoptotic program. nih.govnih.gov Studies have shown that STZ induces apoptosis through both caspase-dependent and caspase-independent pathways. nih.gov Activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of the caspase-dependent pathway. nih.govscielo.brspandidos-publications.complos.org STZ treatment has been shown to increase the levels of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis. scielo.brspandidos-publications.complos.org Oxidative stress, generated by STZ, also plays a crucial role in initiating beta-cell apoptosis. nih.govnih.govmdpi.comresearchgate.netscielo.brspandidos-publications.comresearchgate.net

Data on markers of apoptosis in STZ-treated beta-cells:

| Marker | Effect of STZ Treatment | Source |

| Caspase-3 activity | Increased | nih.govscielo.brspandidos-publications.complos.orgresearchgate.net |

| Caspase-9 activity | Increased | nih.govspandidos-publications.complos.org |

| Bax expression | Increased | scielo.brspandidos-publications.com |

| Bcl-2 expression | Decreased | scielo.brplos.org |

| DNA fragmentation | Increased | nih.govnih.gov |

| PARP activation | Increased | nih.govnih.govnih.govresearchgate.net |

Necrotic Pathways

Necrosis, a form of uncontrolled cell death often associated with cellular swelling and membrane rupture, can also be induced by streptozotocin, particularly at higher doses. dovepress.comnih.govnih.gov While lower doses may primarily trigger apoptosis, high single doses of STZ can cause extensive beta-cell necrosis. nih.govnih.gov The severe depletion of cellular NAD⁺ and ATP, resulting from the extensive DNA damage and subsequent overactivation of PARP, can lead to catastrophic energy failure and ultimately necrotic cell death. nih.govoup.comresearchgate.netnih.gov Mitochondrial dysfunction, characterized by impaired respiratory enzyme activity and reduced ATP production, contributes to the energy depletion that can drive necrosis. nih.govnih.govmdpi.comresearchgate.netnih.gov The formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) induced by STZ can also contribute to cellular damage and necrotic pathways. nih.govnih.govnih.govmdpi.comresearchgate.netspandidos-publications.comresearchgate.net

Data indicating necrotic cell death:

| Observation | Association with STZ Treatment | Source |

| Extensive beta-cell death | High doses | nih.govnih.gov |

| Severe NAD⁺ and ATP depletion | Result of PARP overactivation | nih.govoup.comresearchgate.netnih.gov |

| Mitochondrial dysfunction | Contributes to energy failure | nih.govnih.govmdpi.comresearchgate.netnih.gov |

| Cellular swelling/membrane rupture (morphological) | Characteristic of necrosis | nih.gov |

Streptozotocin in Experimental Disease Modeling

Induction of Diabetes Mellitus Models

Streptozotocin's ability to target pancreatic beta cells makes it effective in inducing different forms of experimental diabetes, mimicking key aspects of the human conditions.

T1DM models induced by streptozotocin (B1681764) are characterized by a significant loss of pancreatic beta cells, leading to insulin (B600854) deficiency and hyperglycemia creative-biolabs.com. Two primary administration protocols are commonly used to achieve this: single high-dose and multiple low-dose regimens researchgate.netmedsci.org.

Single high-dose administration of streptozotocin typically involves a solitary injection of a relatively high amount of the compound researchgate.netmedsci.org. This method leads to rapid and extensive destruction of beta cells, often within 24 to 72 hours, resulting in severe and sustained hyperglycemia researchgate.netmedsci.orgresearchgate.net. This approach is effective for quickly inducing a state of severe insulin deficiency medsci.org.

Research findings indicate that a single high dose of STZ (e.g., 40-70 mg/kg in rats or 150-250 mg/kg in mice) can induce a near-complete necrotic ablation of beta cells medsci.orgresearchgate.netnih.gov. Hyperglycemia is typically observed within approximately 48 hours, with stable hyperglycemia established around 72 hours following administration in rats medsci.org. This model is favorable for studies requiring a rapid onset of severe diabetes medsci.org. For example, a study in mice using a single high dose of 200 mg/kg STZ demonstrated significantly elevated non-fasting blood glucose levels and increased daily water intake compared to control groups at 3 weeks post-injection researchgate.net.

| Phenotype | Observation in Single High-Dose STZ Model (Example) |

| Hyperglycemia | Significant increase in blood glucose levels researchgate.net |

| Beta-cell destruction | Near-complete necrotic ablation researchgate.netnih.gov |

| Insulin deficiency | Severe medsci.org |

| Increased water intake | Observed in mice researchgate.net |

| Progressive weight loss | Observed in rats ajol.info |

However, it is important to note that the single high-dose model may not fully replicate the complex autoimmune pathology seen in human T1DM medsci.org. Studies have shown that this method does not involve a significant immune response or the characteristic insulitis observed in human T1DM medsci.orgnih.gov.

Multiple low-dose administration of streptozotocin involves repeated injections of smaller amounts of the compound over several consecutive days researchgate.netmedsci.org. This protocol is often preferred for modeling T1DM as it more closely mimics the gradual progression of the human disease, including the involvement of the immune system creative-biolabs.comresearchgate.netnih.gov.

This method induces a slower, progressive loss of beta cell mass and delayed onset of hyperglycemia compared to the single high-dose approach nih.gov. A key characteristic of the multiple low-dose model is the development of chronic pancreatic islet inflammation, known as insulitis creative-biolabs.comnih.govnih.gov. Research indicates that this protocol triggers an inflammatory process involving immune cell infiltration, including lymphocytes and macrophages, targeting the pancreatic islets researchgate.netnih.gov.

Studies have shown that multiple low doses of STZ lead to beta-cell changes that model diabetes progression, such as immune infiltration and beta-cell dysfunction nih.gov. The time course of the cytotoxic response in splenocytes has been shown to correlate with the degree of insulitis observed in the pancreata of mice treated with multiple low doses of STZ nih.gov. This insulitis is characterized by a target cell reaction of lymphocytes against the beta cells, leading to their lysis thieme-connect.com.

| Pathology/Phenotype | Observation in Multiple Low-Dose STZ Model (Example) |

| Hyperglycemia | Progressive, delayed onset researchgate.netnih.gov |

| Beta-cell loss | Gradual nih.gov |

| Insulitis | Present, characterized by immune cell infiltration creative-biolabs.comnih.govnih.gov |

| Chronic pancreatic inflammation | Observed creative-biolabs.comnih.gov |

| Insulin deficiency | Progressive creative-biolabs.comnih.gov |

The multiple low-dose model is considered to better resemble human T1DM due to the association of hyperglycemia with lymphocytic infiltration of the pancreatic islets, marked beta-cell apoptosis, and insulitis researchgate.net. Studies in mice treated with multiple low doses of STZ (e.g., 40 mg/kg for 5 consecutive days) have demonstrated significant hyperglycemia and the presence of insulitis thieme-connect.comfrontiersin.org.

Streptozotocin is also utilized in the creation of experimental models for Type 2 Diabetes Mellitus, often in combination with dietary modifications nih.govmdpi.com. These models aim to replicate the characteristics of T2DM, which include insulin resistance and progressive beta-cell dysfunction frontiersin.orgmdpi.com.

Combining a high-fat diet (HFD) with streptozotocin administration is a common strategy for inducing T2DM in animal models frontiersin.orgmdpi.comnih.gov. The HFD typically leads to the development of insulin resistance and, in some cases, hyperinsulinemia and glucose intolerance mdpi.comnih.gov. Subsequent administration of a low dose of streptozotocin then causes partial damage to the pancreatic beta cells, resulting in reduced insulin production mdpi.com. The combination of insulin resistance induced by the diet and the reduced insulin secretion due to STZ mimics the complex pathology of human T2DM frontiersin.orgmdpi.com.

Research has shown that this approach can effectively induce a state resembling T2DM in rodents mdpi.comscielo.br. The specific characteristics observed can vary depending on the duration and composition of the HFD, as well as the dose and timing of STZ administration mdpi.comnih.gov.

Studies using HFD combined with low-dose STZ have reported phenotypes such as stable hyperglycemia, reduced pancreatic insulin content, and insulin responsiveness to glucose nih.gov. Metabolic changes observed in these models include increased fasting blood glucose, elevated serum insulin and HOMA-IR (an index of insulin resistance), and increased triglycerides mdpi.comscielo.br.

| Phenotype/Characteristic | Observation in HFD + Low-Dose STZ Model (Examples) |

| Hyperglycemia | Stable and elevated nih.govscielo.br |

| Insulin Resistance | Present, often indicated by increased HOMA-IR mdpi.comscielo.br |

| Insulin Levels | Can be increased initially, may decrease later mdpi.comscielo.br |

| Pancreatic Insulin Content | Reduced nih.gov |

| Dyslipidemia | Increased triglycerides observed ajol.infoscielo.br |

| Glucose Intolerance | Observed in oral/intraperitoneal glucose tolerance tests mdpi.comscielo.br |

For instance, studies in Wistar rats fed an HFD for several weeks followed by a single low dose of STZ (e.g., 30-45 mg/kg) have demonstrated metabolic alterations consistent with T2DM mdpi.comscielo.br. These include increased fasting glucose, elevated HOMA-IR, and increased triglycerides scielo.br. Some studies also report changes in body weight, with some models showing reduced weight gain after STZ administration despite higher energy intake scielo.br.

Sub-diabetogenic doses of streptozotocin, typically lower than those used to induce overt T1DM, can also be employed in T2DM modeling, sometimes without a preceding HFD, particularly in genetically susceptible animals or in combination with other factors frontiersin.org. These lower doses cause only partial damage to beta cells, leading to impaired glucose tolerance rather than severe insulin deficiency frontiersin.org. This can mirror the initial stages of T2DM where insulin resistance is more prominent and beta-cell function is compromised but not completely abolished frontiersin.org.

Research indicates that sub-diabetogenic doses of STZ can lead to a state of impaired glucose tolerance frontiersin.org. While a single high dose of STZ causes rapid and near-complete beta-cell destruction, multiple administrations of lower, sub-diabetogenic doses result in a more gradual loss of beta-cell mass nih.gov. This approach, particularly when combined with genetic predispositions or dietary manipulations, contributes to the development of a T2DM-like phenotype characterized by a combination of insulin resistance and insufficient insulin secretion frontiersin.org.

Studies have explored the use of sub-diabetogenic doses, sometimes in combination with nicotinamide (B372718), to protect beta cells from complete destruction and establish a model with characteristics of T2DM, such as stable hyperglycemia and reduced pancreatic insulin content nih.gov.

| Characteristic | Observation with Sub-Diabetogenic STZ Dosing (Examples) |

| Glucose Tolerance | Impaired frontiersin.org |

| Beta-cell Function | Compromised but not completely abolished frontiersin.org |

| Insulin Secretion | Insufficient relative to metabolic demand frontiersin.org |

| Hyperglycemia | Present, often less severe initially than T1DM models frontiersin.org |

| Pancreatic Beta Cell Mass | Partially reduced frontiersin.org |

Specific Diabetes-Related Complication Models

Streptozotocin-Induced Diabetic Retinopathy Models

Streptozotocin-induced rodent models are frequently utilized in preclinical research to study diabetic retinopathy (DR), a microvascular complication of diabetes and a leading cause of vision loss nih.govmetrovision.fr. These models aim to replicate key pathological features observed in human DR. Hyperglycemia induced by streptozotocin administration is a primary driver in these models, activating various pathways implicated in DR pathogenesis openveterinaryjournal.comnih.gov.

Research findings in streptozotocin-induced DR models have documented several characteristic changes. These include thinning of retinal layers, loss of retinal cells (such as ganglion cells and amacrine cells), neovascularization, and increased inflammation nih.govarvojournals.org. Functional assessments like electroretinography (ERG) consistently show reductions in the amplitudes of a-, b-, or c-waves and/or oscillatory potentials, indicating impaired retinal function nih.gov. Spectral-domain optical coherence tomography (SD-OCT) and fluorescein (B123965) angiography are also employed to visualize structural and vascular changes nih.gov.

Molecular and biochemical analyses in these models reveal dysregulated biological pathways. Oxidative stress is considered a significant factor, with increased levels of markers like malondialdehyde and decreased activity of antioxidant enzymes observed in retinal tissue griffith.edu.auindexcopernicus.com. Neuroinflammation is also evident, characterized by the activation of microglia and increased levels of pro-inflammatory cytokines arvojournals.orgmdpi.com. Vascular permeability is increased, and in some long-term studies, features resembling proliferative DR, such as vitreous neovascularization, have been reported metrovision.fr.

A chronological progression of changes in the streptozotocin-induced DR rat model before the onset of vision loss has been outlined. The first week of hyperglycemia can involve oxidative stress triggering microglial activation and inflammation, potentially altering neurotransmission. The second week may show leukostasis and the beginning of neural degeneration, accompanied by increased vessel permeability. Progression of redox and inflammatory imbalances can characterize the third week, with significant vascular changes like dilation, tortuosity, and neovascularization developing by the fourth week, alongside retinal thinning mdpi.com.

Table 1: Observed Pathological Features in Streptozotocin-Induced Diabetic Retinopathy Models

| Feature | Observation in STZ-induced DR Models | Supporting Evidence |

| Retinal Thinning | Reduction in thickness of various retinal layers | SD-OCT, Histopathology nih.govarvojournals.orgmdpi.com |

| Retinal Cell Loss | Apoptosis/loss of ganglion cells, amacrine cells, others | Histopathology, TUNEL assay arvojournals.orgmdpi.comarvojournals.org |

| Neovascularization | Development of new blood vessels | Fluorescein angiography, Histology nih.govmetrovision.frmdpi.com |

| Inflammation | Microglial activation, increased pro-inflammatory cytokines | Immunohistochemistry, Cytokine assays arvojournals.orgmdpi.com |

| Oxidative Stress | Increased MDA, altered antioxidant enzyme activity | Biochemical assays griffith.edu.auindexcopernicus.com |

| Impaired Retinal Function | Reduced ERG amplitudes | Electroretinography nih.govarvojournals.org |

| Increased Permeability | Leakage from retinal vessels | Evans blue assay, Fluorescein angiography metrovision.fr |

Note: This table presents a summary of common findings; specific observations may vary depending on the animal species, strain, and experimental protocol used.

Induction of Non-Diabetic Disease Models

Central Nervous System Disorders

Streptozotocin is also employed to create experimental models of central nervous system disorders, notably those resembling Alzheimer's disease (AD). This application typically involves direct administration into the brain. nih.govopenveterinaryjournal.commdpi.com

Intracerebroventricular Streptozotocin Administration for Alzheimer's Disease Modeling

Intracerebroventricular (ICV) administration of streptozotocin in rodents is a widely used method to generate a non-transgenic model exhibiting features of sporadic Alzheimer's disease (sAD) nih.govopenveterinaryjournal.commdpi.commdpi.comresearchgate.net. This approach bypasses the blood-brain barrier, which is largely impermeable to systemically administered streptozotocin due to the lack of GLUT2 transporters researchgate.netnih.gov. ICV STZ models are considered to mimic aspects of sAD, which is the most prevalent form of AD and is influenced by multiple factors, including metabolic ones researchgate.netplos.orgnih.gov.

ICV STZ administration has been shown to induce progressive deficits in learning, memory, and cognitive behavior in experimental animals, along with neurochemical and neuropathological alterations that resemble those found in late-onset AD patients mdpi.comresearchgate.netnih.gov. This model is used to investigate the pathological mechanisms and metabolic changes associated with AD and to evaluate potential therapeutic interventions mdpi.comresearchgate.net.

Mechanisms of Neuroinflammation and Brain Insulin Signaling Impairment

A key aspect of the ICV STZ model is its impact on brain insulin signaling and the induction of neuroinflammation. ICV STZ injection is understood to induce a state of insulin resistance in the brain mdpi.comresearchgate.netplos.orgnih.gov. While the precise mechanism by which ICV STZ affects brain insulin receptors is still under investigation, it is frequently assumed to involve damage or desensitization of these receptors or other disruptions to the insulin signaling pathway nih.govopenveterinaryjournal.com. Studies have shown impaired insulin signaling, including decreased phosphorylation of PI3K/AKT and increased activity of GSK-3β, a kinase involved in tau phosphorylation openveterinaryjournal.comfrontiersin.org.

Neuroinflammation is a prominent feature in ICV STZ models and is considered a pathological hallmark of AD mdpi.comnih.govhofstra.edu. STZ treatment has been shown to cause enhanced neuroinflammatory mediators and altered redox stress nih.gov. This neuroinflammation involves the activation of glial cells, such as astrocytes and microglia nih.govhofstra.eduplos.org. Proposed mechanisms for ICV STZ-induced neuroinflammation include disruption of cerebral energy metabolism, mitochondrial dysfunction leading to reactive oxygen species generation, and activation of inflammatory pathways involving transcription factors like NFAT4 and NFκB, which promote the expression of inflammatory proteins plos.orgresearchgate.net.

Beta-Amyloid Accumulation and Neurofibrillary Tangle Formation

The accumulation of beta-amyloid (Aβ) peptides and the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein are two main histopathological hallmarks of Alzheimer's disease openveterinaryjournal.comnih.gov. The ICV STZ model has been shown to reproduce these features to varying degrees.

ICV STZ administration can lead to an increase in aggregated Aβ fragments and deposits in the brain openveterinaryjournal.comresearchgate.netnih.gov. Some studies have specifically reported increased levels of Aβ-42 and Aβ-40 peptides nih.govresearchgate.net. The accumulation of Aβ can also contribute to tau protein phosphorylation openveterinaryjournal.com.

Tau hyperphosphorylation and the subsequent formation of neurofibrillary tangles are also observed in ICV STZ models nih.govopenveterinaryjournal.comnih.govfrontiersin.org. Downregulation of the insulin signaling pathway, particularly the PI3K-AKT pathway, and the resulting increased activity of GSK-3β are implicated in the enhanced tau phosphorylation seen in these models openveterinaryjournal.comfrontiersin.org. GSK-3β is a key kinase responsible for phosphorylating tau protein, and its overactivation contributes to NFT formation nih.govfrontiersin.org.

While both Aβ accumulation and tau pathology are present in the ICV STZ model, studies comparing it to transgenic AD models have noted differences in the prominence and chronology of these features nih.govhofstra.edu. For instance, neuroinflammation might be a more prominent early abnormality in the ICV STZ model compared to some transgenic models where hyperphosphorylated tau elevation is more pronounced nih.gov.

Table 2: Key Pathological Features in ICV Streptozotocin-Induced AD Models

| Feature | Observation in ICV STZ Models | Supporting Evidence |

| Cognitive Impairment | Deficits in learning, memory, and cognitive behavior | Behavioral tests mdpi.comresearchgate.netnih.gov |

| Brain Insulin Resistance | Impaired insulin signaling, decreased glucose metabolism | Molecular analyses, metabolic studies nih.govopenveterinaryjournal.commdpi.comresearchgate.netplos.orgnih.gov |

| Neuroinflammation | Glial activation, increased inflammatory mediators | Immunohistochemistry, biochemical assays mdpi.comnih.govhofstra.eduplos.orgresearchgate.net |

| Beta-Amyloid Accumulation | Increased Aβ fragments and deposits | Immunohistochemistry, biochemical assays openveterinaryjournal.comresearchgate.netnih.govnih.govresearchgate.net |

| Tau Hyperphosphorylation/NFT Formation | Increased phosphorylated tau, formation of tangles | Immunohistochemistry, biochemical assays nih.govopenveterinaryjournal.comresearchgate.netnih.govfrontiersin.org |

Note: This table summarizes commonly reported findings in ICV STZ-induced AD models.

Analytical Methodologies for Streptozotocin Research

Quantitative Determination Techniques

Accurate determination of streptozocin (B7790348) concentrations in various matrices is crucial for research. This often involves sample preparation followed by chromatographic separation and detection.

Solid Phase Extraction Applications

Solid Phase Extraction (SPE) is a common sample preparation technique used to isolate and concentrate streptozocin from complex matrices before analysis. SPE methods aim to separate and enrich low levels of streptozocin, improving the sensitivity of subsequent analytical techniques. Studies have focused on developing sensitive analytical methods for streptozocin based on SPE. researchgate.netcumhuriyet.edu.tr For instance, a separation-enrichment method utilizing SPE with a multi-walled carbon nanotube/CuO/Cu2O composite as an adsorbent in a column format has been developed for analyzing low levels of streptozocin. researchgate.netcumhuriyet.edu.tr Experimental parameters such as pH, ionic strength, and desorption solvent are optimized to achieve efficient extraction. researchgate.netcumhuriyet.edu.tr SPE is widely used for the enrichment of organic molecules in biological samples. researchgate.net While a specific method for streptomycin (B1217042) (another compound) using SPE with Cation Exchange and C18 cartridges is described, it illustrates the general principle of using multiple SPE phases for complex sample clean-up before techniques like HPLC or LC-MS. silicycle.com

Chromatography-Mass Spectrometry Techniques (e.g., GC-MS)

Chromatography coupled with Mass Spectrometry (MS) is a powerful approach for the quantitative determination and identification of streptozocin. While the user specifically mentioned GC-MS, LC-MS is more commonly employed for analyzing streptozocin due to its chemical properties.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is frequently used for streptozocin analysis. jfda-online.comfrontiersin.orgmdpi.comspandidos-publications.comfrontiersin.orgnih.govnih.govajol.info These techniques allow for the separation of streptozocin from other compounds in a sample and its subsequent detection and quantification based on its mass-to-charge ratio. Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole-time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS) has been used to detect endogenous compounds, including those altered by streptozocin. nih.govnih.gov Similarly, UPLC-Q-Exactive MS (LC-MS/MS) has been employed for metabolic profiling in streptozotocin-induced models. frontiersin.org An older method using high-pressure liquid chromatography (HPLC) for the separation and determination of streptozocin's anomeric forms in powder formulations has also been described, focusing on quantitative results using an internal standard and peak height measurements. nih.gov

While less common for intact streptozocin itself due to its thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized in metabolomic studies involving streptozocin-induced models to assess metabolic changes, particularly for more volatile or derivatizable metabolites. nih.govresearchgate.net A study investigating metabolic alterations in streptozotocin-treated diabetic rats used GC-MS to assess metabolites in various tissues like serum, heart, liver, kidney, cortex, renal lipid, hippocampus, and brown fat. nih.govresearchgate.net

Metabolomic Profiling in Streptozotocin-Induced Models

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, is a valuable approach for understanding the systemic effects of streptozocin. By analyzing changes in metabolite profiles, researchers can gain insights into the biochemical pathways affected by streptozocin administration.

LC-MS based untargeted metabolomics is frequently applied to study metabolic alterations in streptozotocin-induced diabetic models. frontiersin.orgfrontiersin.orgnih.gov This approach allows for the identification of a wide range of differentially expressed metabolites. Studies have used LC-MS to screen for serum biomarkers in streptozotocin-induced diabetic rats with cognitive impairment, identifying numerous up-regulated and down-regulated endogenous metabolites. frontiersin.orgnih.gov Metabolomics studies in streptozotocin-induced diabetic mice have revealed a variety of metabolic changes, including alterations in metabolites in the citric acid cycle, glucose metabolism, choline (B1196258) turnover, and amino acids. dovepress.com These changes are also observed in human patients with type 1 diabetes. dovepress.com GC-MS has also been used in metabolomic studies to identify potential metabolic alterations in streptozotocin-exposed diabetic rats, focusing on amino acids, B-group vitamins, and purine (B94841) profiles. nih.govresearchgate.net 1H NMR spectroscopy-based urine metabolomics has also been employed to investigate metabolic changes in streptozotocin-induced diabetic rats. springermedizin.de

Interactive Data Table: Differentially Expressed Metabolites in STZ-Induced Diabetic Rats (Example based on search results)

| Metabolite Class | Example Metabolites Mentioned | Analytical Technique | Tissue/Biofluid | Reference |

| Amino Acids | Glucose, Malonic acid | LC-MS/MS | Urine | jfda-online.com |

| Amino Acids, B-group vitamins, Purines | Not specified | GC-MS | Serum, Heart, Liver, Kidney, Cortex, Renal Lipid, Hippocampus, Brown Fat | nih.govresearchgate.net |

| Sphingolipids, Fats, Acetyl coenzyme-A related | Dihydrosphingosine, Phytosphingosine, Cholylglycine, Pantothenic acid | UHPLC-Q-TOF-MS | Plasma | nih.gov |

| Various (untargeted) | 94 differentially expressed metabolites (44 up, 50 down) | UPLC-Q-TOF-MS | Serum | frontiersin.orgnih.gov |

| Bile Acids | Taurochenodeoxycholic acid, Tauroursodeoxycholic acid, Tauro-α-muricholic acid, Tauro-β-muricholic acid, Taurodeoxycholic acid, Taurocholic acid, Taurohyodeoxycholic acid | LC-MS | Serum | dovepress.com |

Assessment of Cellular and Molecular Responses

Streptozocin's effects extend to the cellular and molecular levels, particularly concerning DNA integrity and oxidative balance. Various assays are used to quantify these responses.

DNA Damage Quantification Assays

Streptozocin is known to induce DNA damage due to its alkylating properties. Several assays are used to quantify this damage. The alkaline comet assay (also known as single-cell gel electrophoresis assay) is a common method for assessing DNA strand breaks and other forms of DNA damage induced by streptozocin in various cell types, including lymphocytes and HeLa cancer cells. nih.govfrontiersin.orgnih.govnih.govtubitak.gov.trjocpr.comscialert.net This assay measures the migration of DNA fragments in an electric field, forming a "comet tail" whose size and shape indicate the extent of DNA damage. Parameters such as % Tail DNA and Mean Tail Moment are evaluated. frontiersin.orgtubitak.gov.tr The comet assay has been used to show that streptozocin induces dose-dependent DNA damage. nih.gov Studies have also employed the alkaline elution assay to evaluate DNA strand breaks induced by streptozocin in rat kidneys. nih.gov The microgel electrophoresis assay is another technique used to investigate streptozotocin-induced DNA damage in tissues like the liver and kidney. nih.gov

Oxidative Stress Marker Analysis

Streptozocin is recognized as a source of oxidative stress, which contributes to its cytotoxic effects. Analyzing oxidative stress markers helps to understand the mechanisms of streptozocin-induced damage.

Various biomarkers of oxidative stress are measured in streptozotocin (B1681764) research. These include enzymes involved in antioxidant defense and products of lipid peroxidation. Superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, as well as levels of reduced glutathione (B108866) (GSH) and malondialdehyde (MDA), are commonly evaluated in tissues like liver, kidney, brain, and pancreas of streptozotocin-treated animals. frontiersin.orgtubitak.gov.tr MDA is a marker of lipid peroxidation, an indicator of oxidative damage to cell membranes. frontiersin.orgtubitak.gov.trscialert.netdergipark.org.trbiomedpharmajournal.org The ratio of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) to deoxyguanosine (dG) is another important marker, specifically indicating oxidative damage to DNA. nih.govbiomedpharmajournal.orgdiabetesjournals.orgnih.govunivmed.org 8-OHdG levels can be measured in urine, plasma, or tissue using techniques like ELISA or HPLC. biomedpharmajournal.orgdiabetesjournals.orgunivmed.org Other oxidative stress markers evaluated include total antioxidant status (TAS), total oxidant status (TOS), and the oxidative stress index (OSI). dergipark.org.tr Reactive oxygen species (ROS) and reactive nitrogen species (RNS) production, as well as lipid peroxidation, have been shown to increase in response to streptozocin treatment in cells. nih.govmdpi.com

Interactive Data Table: Oxidative Stress Markers Analyzed in Streptozotocin Research (Example based on search results)

| Marker Type | Specific Markers Mentioned | Analytical Technique(s) | Tissue/Biofluid | Reference |

| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Activity assays | Blood, Hemocytes, Liver, Renal, Brain, Pancreas, Plasma | ajol.infofrontiersin.orgtubitak.gov.trscialert.netanimbiosci.orgscielo.org.co |

| Antioxidant Molecules | Reduced Glutathione (GSH), Vitamin C, Total Antioxidant Status (TAS) | Measurement assays | Liver, Renal, Brain, Pancreas, Plasma, Liver Tissue | frontiersin.orgtubitak.gov.trscialert.netdergipark.org.tr |

| Products of Oxidative Damage | Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Measurement assays (e.g., ELISA, HPLC, Lipid peroxidation assay) | Liver, Renal, Brain, Pancreas, Plasma, Urine, Kidney, Liver Tissue, Lymphocytes | ajol.infofrontiersin.orgnih.govtubitak.gov.trscialert.netdergipark.org.trbiomedpharmajournal.orgdiabetesjournals.orgnih.govunivmed.orgcloud-clone.com |

| Other Oxidative Stress Indicators | Total Oxidant Status (TOS), Oxidative Stress Index (OSI), Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | Measurement assays | Liver Tissue, Cells | dergipark.org.trnih.govmdpi.com |

Mitochondrial Function Assessment

Mitochondrial dysfunction is a significant area of investigation in streptozotocin research, particularly due to its role in cellular energy metabolism and oxidative stress. Studies assess various aspects of mitochondrial function to understand how streptozotocin affects these vital organelles.

Research has shown that streptozotocin can induce oxidative stress and mitochondrial dysfunction in various cell types and tissues, including human hepatoma HepG2 cells and rat tissues mdpi.commdpi.com. Assays commonly employed include the assessment of reactive oxygen species (ROS) and reactive nitrogen species (RNS) production, lipid peroxidation, and the status of the glutathione (GSH) antioxidant system mdpi.commdpi.com. For instance, studies in HepG2 cells treated with streptozotocin demonstrated increased ROS and RNS formation and oxidative stress, indicated by elevated lipid peroxidation and alterations in GSH-dependent antioxidant metabolism mdpi.com.

Mitochondrial membrane potential is another key parameter evaluated, with findings indicating a reduction after streptozotocin treatment, which can impact ATP synthesis mdpi.com. The activities of enzymes within the mitochondrial respiratory chain are also assessed. Research in streptozotocin-induced diabetic rats has shown decreased activities of complexes III (ubiquinol: cytochrome c oxidoreductase) and IV (cytochrome c oxidase), while complexes I (NADH:ubiquinone oxidoreductase) and II (succinate:ubiquinone oxidoreductase) showed moderate increases in some tissues mdpi.com. Mitochondrial aconitase activity, a sensitive marker for mitochondrial-generated ROS levels, has been observed to be significantly inhibited in tissues from streptozotocin-induced diabetic rats mdpi.com.

Studies have also investigated mitochondrial calcium loading capacity, although findings can vary depending on the tissue and experimental model uc.pt. For example, one study in testicular mitochondria from streptozotocin-treated rats showed a decrease in calcium load capacity uc.pt.